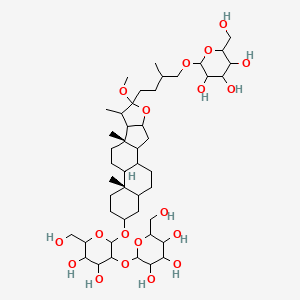

Anemarsaponin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H78O19 |

|---|---|

Molecular Weight |

935.1 g/mol |

IUPAC Name |

2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-,46?/m0/s1 |

InChI Key |

FDASUPFDHLZNSK-SYWLHAHTSA-N |

Isomeric SMILES |

CC1C2C(CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Anemarsaponin E from Anemarrhena asphodeloides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of steroidal saponins (B1172615) from the rhizomes of Anemarrhena asphodeloides, with a focus on a compound often referred to in the literature as Timosaponin E1. While the specific nomenclature "Anemarsaponin E" is not widely cited, Timosaponin E1 is a prominent furostanol saponin (B1150181) isolated from this plant and is presented here as the target compound. This document details the necessary experimental protocols, summarizes relevant quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction to Saponins in Anemarrhena asphodeloides

The rhizome of Anemarrhena asphodeloides Bunge, a member of the Asparagaceae family, is a well-known component of traditional Chinese medicine.[1] Its significant therapeutic properties are largely attributed to a rich concentration of steroidal saponins.[1] These amphiphilic glycosides consist of a steroidal aglycone linked to one or more sugar chains. The complex mixture of these saponins necessitates multi-step purification processes to isolate individual compounds for pharmacological studies. Among the various saponins identified are Anemarsaponin B, Timosaponin D, and Timosaponin E1.[1]

Experimental Protocols

The isolation of Timosaponin E1 from Anemarrhena asphodeloides is a multi-stage process involving initial extraction followed by several chromatographic purification steps. The following protocols are synthesized from established methodologies for the separation of steroidal saponins from this plant source.[2]

Preparation of Crude Saponin Extract

-

Plant Material Preparation: Begin with dried rhizomes of Anemarrhena asphodeloides. The rhizomes should be pulverized into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Macerate the powdered rhizomes in 95% ethanol (B145695). A common ratio is 1 kg of powdered rhizome to 10-20 liters of solvent.

-

Heat the mixture under reflux at 70-80°C for 2-4 hours.

-

Filter the extract while hot and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator. This removes the ethanol, yielding a viscous crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning with n-butanol. The saponins will preferentially move into the n-butanol layer.

-

Separate and collect the n-butanol layer and concentrate it under reduced pressure to yield the crude saponin fraction.

-

Chromatographic Purification of Timosaponin E1

The crude saponin fraction is a complex mixture requiring further separation. This is typically achieved through a series of column chromatography steps.

-

Macroporous Resin Column Chromatography (Initial Fractionation):

-

Dissolve the crude saponin fraction in a minimal amount of the initial mobile phase.

-

Load the dissolved sample onto a pre-equilibrated macroporous resin column (e.g., D101).

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify saponin-rich fractions. Saponins are typically eluted in the higher ethanol concentration fractions (e.g., 70% and 95%).

-

-

Silica (B1680970) Gel Column Chromatography:

-

Combine and concentrate the saponin-rich fractions from the macroporous resin chromatography.

-

Apply the concentrated fraction to a silica gel column.

-

Elute with a solvent system typically composed of chloroform, methanol (B129727), and water in a gradient manner. A common starting point is a ratio of 8:2:0.2, gradually increasing the polarity by increasing the proportion of methanol.

-

Collect fractions and monitor by TLC. Fractions containing compounds with similar polarity to Timosaponin E1 are pooled.

-

-

Octadecylsilane (ODS) Reversed-Phase Column Chromatography:

-

The partially purified fractions are further separated on an ODS column.

-

Elute with a gradient of methanol or acetonitrile (B52724) in water. The mobile phase composition will depend on the specific saponins being targeted.

-

Collect and monitor fractions as previously described.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification of Timosaponin E1 is achieved using preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase is typically a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[3]

-

Isocratic or gradient elution can be employed. For Timosaponin E1, an isocratic mobile phase of approximately 27% acetonitrile in water may be effective.

-

Monitor the elution profile with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 205 nm), as many saponins lack a strong chromophore.

-

Collect the peak corresponding to Timosaponin E1 and confirm its purity by analytical HPLC and its structure by spectroscopic methods (MS and NMR).

-

Quantitative Data

The yield of specific saponins can vary depending on the plant material and the efficiency of the extraction and purification process. The following table summarizes available quantitative data for saponins from Anemarrhena asphodeloides.

| Analyte | Sample Type | Concentration/Yield | Method of Analysis | Reference |

| Timosaponin E1 | Rhizoma Anemarrhenae extract | 9.56 mg/mL | HPLC-MS/MS | |

| Timosaponin B-II | Rhizoma Anemarrhenae extract | 40.85 mg/mL | HPLC-MS/MS | |

| Timosaponin A-III | Rhizoma Anemarrhenae extract | 11.03 mg/mL | HPLC-MS/MS | |

| Sarsasapogenin | Dried Rhizome | 0.46% (w/w) | Gravimetric after hydrolysis |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Timosaponin E1 from Anemarrhena asphodeloides.

Signaling Pathway

Saponins from Anemarrhena asphodeloides, such as Anemarsaponin B, have demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory signaling pathways. While the specific pathway for Timosaponin E1 is not as extensively studied, it is likely to share mechanisms with other structurally related saponins from the same plant. The diagram below illustrates the inhibitory effect on the NF-κB and p38 MAPK pathways, which are common targets for the anti-inflammatory action of these compounds.

Conclusion

The isolation of specific steroidal saponins like Timosaponin E1 from Anemarrhena asphodeloides is a challenging but rewarding endeavor for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to successfully purify these compounds. The anti-inflammatory properties of these saponins, likely mediated through the inhibition of the NF-κB and p38 MAPK pathways, highlight their potential for further development in the pharmaceutical industry. Future research should focus on optimizing isolation techniques to improve yields and on conducting detailed pharmacological studies to fully elucidate the therapeutic mechanisms of individual saponins.

References

An In-depth Technical Guide to the Structural Characterization of Anemarsaponin E and Related Steroidal Saponins

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, comprehensive scientific literature specifically detailing a compound named "Anemarsaponin E" is limited. The nomenclature of saponins (B1172615) from Anemarrhena asphodeloides often overlaps, with "Anemarsaponin" and "Timosaponin" used for structurally related compounds. This guide will focus on the characterization of a closely related and well-documented steroidal saponin (B1150181), Timosaponin AIII, as a representative example of this class of molecules, likely sharing significant structural and functional similarities with this compound.

Introduction

Anemarsaponins are a class of steroidal saponins isolated from the rhizomes of Anemarrhena asphodeloides, a plant with a long history of use in traditional Chinese medicine. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The structural elucidation of these complex natural products is fundamental to understanding their mechanism of action and for the development of new therapeutic agents. This guide provides a detailed overview of the methodologies and data involved in the structural characterization of these saponins, with a primary focus on Timosaponin AIII as a representative molecule.

Chemical Structure and Physicochemical Properties

The core structure of Anemarsaponins and Timosaponins is a steroidal aglycone, typically a spirostanol (B12661974) or furostanol type, linked to one or more sugar moieties. The nature and linkage of these sugar chains, along with the stereochemistry of the aglycone, are critical for their biological activity.

Chemical Structure of Timosaponin AIII

Timosaponin AIII is a spirostanol saponin with the following systematic name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.[1] Its chemical structure is presented in Figure 1.

Figure 1. Chemical structure of Timosaponin AIII.

Physicochemical Properties of Timosaponin AIII

A summary of the key physicochemical properties of Timosaponin AIII is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₄O₁₃ | [2] |

| Molecular Weight | 740.92 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in methanol, butanol, 80% ethanol, and aqueous pentanol; insoluble in water. | [2][3] |

| CAS Number | 41059-79-4 | [1] |

Experimental Protocols for Characterization

The structural elucidation of Anemarsaponins and Timosaponins involves a combination of extraction, isolation, and spectroscopic analysis.

Extraction and Isolation

A general workflow for the extraction and isolation of steroidal saponins from Anemarrhena asphodeloides is outlined below.

Caption: General workflow for the extraction and isolation of steroidal saponins.

Methodology:

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are refluxed with 75% ethanol. The combined filtrates are then concentrated under reduced pressure to yield a crude extract.[4]

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. The n-butanol fraction, which is rich in saponins, is collected and concentrated.

-

Purification: The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel or ODS (octadecylsilane). Fractions are eluted with a gradient of chloroform-methanol-water or methanol-water. Fractions containing the target saponin are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[5]

Spectroscopic Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the saponin, as well as to gain structural information through fragmentation analysis.

Instrumentation: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) is a common technique.

Typical Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes.

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass measurements.

-

Collision Energy: Varied to induce fragmentation for MS/MS analysis.

Data Interpretation:

-

MS: The high-resolution mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is used to determine the molecular formula.

-

MS/MS: Fragmentation patterns provide information about the sugar sequence and the structure of the aglycone. The sequential loss of sugar residues is a characteristic feature.

Table 2: High-Resolution Mass Spectrometry Data for Timosaponin AIII

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | 741.4371 | 741.4365 | [4] |

| [M+Na]⁺ | 763.4190 | 763.4185 | [4] |

NMR spectroscopy is the most powerful tool for the complete structural elucidation of saponins, providing detailed information about the carbon skeleton and the stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Solvent: Pyridine-d₅ or Methanol-d₄ are common solvents.

Data Interpretation:

-

¹H NMR: Provides information on the number and types of protons, including anomeric protons of the sugar units and methyl groups of the steroid nucleus.

-

¹³C NMR: Shows the number of carbon atoms and their chemical environment, helping to identify the aglycone type and the sugar moieties.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), crucial for determining the linkage of sugar units and their attachment to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry.

-

Table 3: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Timosaponin AIII in Pyridine-d₅

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Aglycone | ||

| 3 | 77.9 | 3.95 (m) |

| 12 | 40.3 | 1.85 (m), 1.05 (m) |

| 13 | 41.8 | - |

| 18 | 16.6 | 0.85 (s) |

| 19 | 19.5 | 1.03 (s) |

| 21 | 14.7 | 0.98 (d, 6.8) |

| 27 | 17.3 | 0.78 (d, 6.5) |

| Galactose | ||

| 1' | 105.1 | 4.88 (d, 7.6) |

| Glucose | ||

| 1'' | 102.5 | 5.35 (d, 7.8) |

(Note: This is a partial list of key signals. Detailed assignments require comprehensive 1D and 2D NMR data.)

Biological Activity and Signaling Pathways

Timosaponin AIII has been shown to possess a wide range of pharmacological activities, with its anti-cancer effects being particularly well-studied. It can modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Anti-Cancer Activity

Timosaponin AIII has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer, hepatocellular carcinoma, and non-small-cell lung cancer.[1][6]

Signaling Pathways Modulated by Timosaponin AIII

Several signaling pathways are implicated in the anti-cancer effects of Timosaponin AIII.

Caption: Key signaling pathways modulated by Timosaponin AIII.

-

PI3K/Akt/mTOR Pathway: Timosaponin AIII has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][7]

-

MAPK Pathway: The Ras/Raf/MEK/ERK pathway, another critical regulator of cell growth and differentiation, is also suppressed by Timosaponin AIII.[1][6]

-

VEGF Signaling: Timosaponin AIII can down-regulate Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby inhibiting the VEGF signaling pathway which is essential for angiogenesis (the formation of new blood vessels that supply tumors).[1]

Conclusion

The structural characterization of Anemarsaponins and related Timosaponins is a complex process that relies on a combination of sophisticated analytical techniques. As exemplified by Timosaponin AIII, these steroidal saponins from Anemarrhena asphodeloides possess significant biological activities, largely attributable to their modulation of key cellular signaling pathways. A thorough understanding of their structure-activity relationships, derived from detailed chemical characterization, is paramount for the continued exploration of their therapeutic potential in drug discovery and development. Further research is warranted to isolate and fully characterize other members of this family, including the putative this compound, to expand the library of these promising natural products.

References

- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Timosaponin AIII inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anemarsaponin E Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarsaponin E, a steroidal saponin (B1150181) found in the rhizomes of Anemarrhena asphodeloides, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes a summary of quantitative data, detailed experimental protocols for key research techniques, and visual representations of the metabolic and signaling pathways involved. This document is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal herb, is a rich source of bioactive steroidal saponins (B1172615).[1] Among these, this compound and its related compounds have shown promising biological activities. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the isoprenoid pathway and culminating in intricate glycosylation patterns. Elucidating this pathway is essential for harnessing the full therapeutic potential of these natural products.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of steroidal saponins, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the basic building blocks for isoprenoids. The pathway can be broadly divided into three stages:

-

Formation of the Steroidal Aglycone Core (Sarsasapogenin): This involves the cyclization of 2,3-oxidosqualene (B107256) to form a steroidal skeleton, which is then modified by a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). The key aglycone precursor for many saponins in Anemarrhena asphodeloides is sarsasapogenin (B1680783).[2]

-

Glycosylation of the Aglycone: The sarsasapogenin core is subsequently decorated with sugar moieties by UDP-dependent glycosyltransferases (UGTs). This glycosylation is a critical step that contributes to the diversity and biological activity of the resulting saponins.

-

Interconversion of Saponins: It is hypothesized that various Anemarsaponins and Timosaponins are biosynthetically related, with specific glycosidases and glycosyltransferases responsible for their interconversion.

The proposed biosynthetic pathway leading to this compound is depicted below.

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is limited, studies have quantified the content of related saponins in the rhizomes of Anemarrhena asphodeloides. This data provides valuable context for understanding the relative abundance of these compounds.

| Compound | Content (mg/g of extract) | Analytical Method | Reference |

| Timosaponin AIII | 11.03 | HPLC-MS/MS | [3] |

| Timosaponin BII | 40.85 | HPLC-MS/MS | [3] |

| Timosaponin E | 3.15 | HPLC-MS/MS | [3] |

| Timosaponin E1 | 9.56 | HPLC-MS/MS | [3] |

| Timosaponin AIII | 12.2 (in 70% methanol (B129727) extract) | UPLC | [4] |

| Timosaponin AIII | 40.0 (in n-butanol fraction) | UPLC | [4] |

Experimental Protocols

Extraction and Quantification of Saponins from Anemarrhena asphodeloides

This protocol is adapted from methods described for the analysis of steroidal saponins in Anemarrhena asphodeloides.[3]

Objective: To extract and quantify this compound and related saponins from the rhizomes of Anemarrhena asphodeloides using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).

Materials:

-

Dried rhizomes of Anemarrhena asphodeloides

-

70% Methanol

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Reference standards for this compound, Timosaponin AIII, Timosaponin BII, etc.

-

UHPLC-QTOF-MS system

Procedure:

-

Sample Preparation:

-

Grind the dried rhizomes of Anemarrhena asphodeloides into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample.

-

Add 20 mL of 70% methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm membrane filter.

-

-

UHPLC-QTOF-MS Analysis:

-

Column: A suitable C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq, 150 mm × 4.6 mm, 5 µm).[5]

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to elute the compounds of interest.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in both positive and negative ion modes to obtain comprehensive data. Use a suitable mass range for the detection of saponins (e.g., m/z 100-1500).

-

-

Quantification:

-

Prepare a series of standard solutions of the reference compounds at known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the saponins in the sample extract by comparing their peak areas to the calibration curves.

-

Figure 2: Workflow for saponin extraction and analysis.

Heterologous Expression and Functional Characterization of a Candidate UGT

This protocol is a generalized procedure based on the successful characterization of a C-glycosyltransferase from Anemarrhena asphodeloides and can be adapted for O-glycosyltransferases.[5]

Objective: To express a candidate UGT gene from Anemarrhena asphodeloides in E. coli and to test its ability to glycosylate sarsasapogenin.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET-28a(+))

-

Candidate UGT cDNA from Anemarrhena asphodeloides

-

Sarsasapogenin (substrate)

-

UDP-glucose (sugar donor)

-

Ni-NTA affinity chromatography column

-

LC-MS system

Procedure:

-

Gene Cloning and Plasmid Construction:

-

Amplify the full-length open reading frame of the candidate UGT gene from A. asphodeloides cDNA.

-

Clone the amplified gene into the expression vector.

-

-

Heterologous Expression and Protein Purification:

-

Transform the expression plasmid into the E. coli expression strain.

-

Induce protein expression with IPTG at a low temperature (e.g., 16°C) overnight.

-

Harvest the cells, lyse them, and purify the recombinant protein using Ni-NTA affinity chromatography.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

100 µM Sarsasapogenin (dissolved in a suitable solvent like DMSO)

-

500 µM UDP-glucose

-

20 µg of the purified recombinant UGT enzyme

-

-

Incubate the reaction at 37°C for 2 hours.

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to remove precipitated protein.

-

Analyze the supernatant by LC-MS to detect the formation of glycosylated products. Compare the retention time and mass spectrum with those of known standards if available.

-

Figure 3: Workflow for UGT heterologous expression and characterization.

Signaling Pathways and Regulation

The biosynthesis of saponins in plants is often regulated by complex signaling networks in response to developmental cues and environmental stimuli. While specific signaling pathways controlling this compound biosynthesis have not been fully elucidated, it is known that jasmonic acid and salicylic (B10762653) acid are important signaling molecules that can induce the production of triterpenoid (B12794562) saponins in other plant species.[6] These signaling pathways likely involve the activation of transcription factors that upregulate the expression of key biosynthetic genes, including those encoding CYP450s and UGTs.

Figure 4: General signaling pathway for saponin biosynthesis regulation.

Conclusion

This technical guide provides a comprehensive, albeit partially putative, overview of the this compound biosynthesis pathway. While the general steps involving the formation of the sarsasapogenin aglycone and subsequent glycosylation are understood, the specific enzymes, particularly the UGTs responsible for the final steps in this compound formation, remain to be definitively identified and characterized. The provided quantitative data for related saponins and the detailed experimental protocols offer a solid foundation for future research in this area. Further investigation, including transcriptome analysis of Anemarrhena asphodeloides and functional characterization of candidate biosynthetic genes, will be crucial for fully elucidating this intricate metabolic pathway. Such knowledge will be invaluable for the sustainable production of this compound and for the exploration of its full therapeutic potential.

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the catalytic function and active sites of a novel C-glycosyltransferase from Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Mechanism of Action of Anemarrhena Saponins: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Pathways and Therapeutic Potential of Steroidal Saponins (B1172615) from Anemarrhena asphodeloides

Introduction

The rhizome of Anemarrhena asphodeloides Bunge, a traditional Chinese medicine known as "Zhi Mu," is a rich source of steroidal saponins, which are considered its primary bioactive constituents.[1][2] These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3] While a variety of saponins have been isolated and identified from this plant, this technical guide will focus on the collective understanding of their mechanisms of action, with a particular emphasis on the well-studied compounds that serve as a model for understanding the bioactivity of this class of molecules. Due to a scarcity of specific research on Anemarsaponin E, this guide synthesizes data from closely related and co-occurring saponins such as Timosaponin AIII, Anemarsaponin B, and Sarsasapogenin to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Anticancer Effects: Induction of Apoptosis and Cell Cycle Arrest

Saponins from Anemarrhena asphodeloides have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The primary mechanisms underlying their antitumor activity involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

One of the key pathways targeted by these saponins is the PI3K/Akt/mTOR signaling cascade, which is frequently overactivated in cancer and plays a crucial role in cell survival and proliferation. For instance, Timosaponin AIII has been shown to be preferentially cytotoxic to tumor cells by inhibiting the mTORC1 complex. This inhibition leads to reduced phosphorylation of mTORC1 targets, thereby disrupting cell growth and proliferation.

Furthermore, these saponins can induce endoplasmic reticulum (ER) stress, another potent pro-apoptotic signal. The accumulation of unfolded proteins in the ER triggers a signaling cascade that can culminate in apoptosis. Timosaponin AIII has been observed to induce ER stress, leading to the phosphorylation of eIF2α and the activation of caspase-4, selectively in tumor cells.

Apoptosis is also induced through the modulation of the Bcl-2 family of proteins and the activation of caspases. Saponins can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thus shifting the cellular balance towards cell death. This is often accompanied by the activation of executioner caspases like caspase-3.

Cell cycle arrest is another important aspect of the anticancer activity of these compounds. Sarsasapogenin, a sapogenin from Anemarrhena asphodeloides, has been shown to induce cell cycle arrest at the G2/M phase in HepG2 human hepatoma cells.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of various saponins from Anemarrhena asphodeloides has been quantified in several studies. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.

| Compound | Cell Line | IC50 Value (µM) | Duration | Reference |

| Anemarsaponin R | HepG2 | 43.90 | 48h | |

| Timosaponin E1 | SGC7901 | 57.90 | 48h | |

| Sarsasapogenin | HepG2 | 42.4 (µg/mL) | 48h |

Anti-inflammatory Mechanism: Inhibition of Key Signaling Pathways

Chronic inflammation is a key driver of many diseases, and saponins from Anemarrhena asphodeloides have demonstrated potent anti-inflammatory effects. The primary mechanism for this activity is the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.

The transcription factor NF-κB is a master regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Anemarsaponin B has been shown to significantly inhibit the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation of its inhibitor, IκBα.

The mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in mediating inflammatory responses. Anemarsaponin B has been found to inhibit the phosphorylation of upstream kinases involved in the p38 MAPK pathway, such as MKK3/6 and MLK3. By targeting both the NF-κB and p38 MAPK pathways, these saponins can effectively reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.

Caption: Inhibition of NF-κB and p38 MAPK pathways by Anemarrhena saponins.

Neuroprotective Effects

Emerging evidence suggests that saponins possess significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases. The mechanisms underlying these effects are multifaceted and include anti-inflammatory, antioxidant, and anti-apoptotic actions within the central nervous system.

Neuroinflammation is a critical factor in the pathogenesis of diseases like Alzheimer's and Parkinson's. By inhibiting microglia overactivation and the release of pro-inflammatory cytokines in the brain, as described in the anti-inflammatory section, these saponins can help to mitigate neuronal damage.

Additionally, saponins can protect neurons from glutamate-induced excitotoxicity. They have been shown to reverse the collapse of mitochondrial membrane potential, reduce the generation of reactive oxygen species (ROS), and decrease lactate (B86563) dehydrogenase leakage in neuronal cells. Furthermore, they can modulate the expression of proteins involved in apoptosis, such as the Bax/Bcl-2 ratio and cleaved caspase-3, in the context of neuronal injury.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., HepG2, SGC7901) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the saponin for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Hoechst 33258 Staining

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the saponin.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

-

Staining: Wash again with PBS and stain with Hoechst 33258 solution (1 µg/mL) for 15 minutes in the dark.

-

Visualization: Wash with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, IκBα, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for in vitro experiments.

Conclusion

The steroidal saponins from Anemarrhena asphodeloides are a class of bioactive compounds with significant therapeutic potential. Their mechanisms of action are complex and involve the modulation of multiple key signaling pathways that are fundamental to the pathophysiology of cancer and inflammatory diseases. By inducing apoptosis and cell cycle arrest through the PI3K/Akt/mTOR and ER stress pathways, they exhibit potent anticancer effects. Their anti-inflammatory properties are primarily mediated by the inhibition of the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators. Furthermore, their neuroprotective effects highlight their potential for treating neurodegenerative disorders.

While this guide provides a comprehensive overview based on the available literature for prominent saponins from Anemarrhena asphodeloides, further research is warranted to specifically elucidate the detailed mechanism of action of this compound. It is plausible that this compound shares similar mechanisms with its structural analogues. Future studies should aim to isolate and characterize this compound and perform detailed mechanistic investigations to confirm its specific molecular targets and signaling pathways. This will be crucial for the potential development of this and other related saponins as novel therapeutic agents.

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Anemarsaponin E and Related Saponins: A Pharmacological Review

An in-depth technical guide on the pharmacological properties of Anemarsaponin E and related steroidal saponins (B1172615).

Introduction

This compound is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, a plant widely used in traditional Chinese medicine.[1][2] Saponins from this plant, including the closely related and more extensively studied compounds Timosaponin AIII, Timosaponin BII, and Sarsasapogenin (B1680783), have garnered significant interest in the scientific community for their diverse and potent pharmacological activities.[3][4][5] These bioactivities include anti-cancer, anti-inflammatory, and neuroprotective effects, making them promising candidates for novel drug development. This technical guide provides a comprehensive review of the pharmacological properties of this compound and its structural analogs, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Pharmacological Properties

The steroidal saponins derived from Anemarrhena asphodeloides exhibit a broad spectrum of biological effects.

1. Anti-Cancer Activity

Saponins from Anemarrhena asphodeloides have demonstrated significant cytotoxic effects against various cancer cell lines. Timosaponin-AIII (TAIII), a structurally related saponin, has been shown to inhibit the proliferation of pancreatic cancer cells, inducing cell cycle arrest and apoptosis more effectively than the standard chemotherapeutic agent, gemcitabine. Other related compounds have shown efficacy against human hepatoma (HepG2), stomach cancer (SGC7901), and breast cancer cells. The primary mechanisms underlying this anti-tumor activity involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

2. Anti-Inflammatory Effects

Several saponins from Anemarrhena asphodeloides possess potent anti-inflammatory properties. Anemarsaponin B, for example, significantly decreases the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by inhibiting critical inflammatory signaling pathways, including the nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. The extract of Anemarrhena asphodeloides has also been found to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

3. Neuroprotective and Cognitive-Enhancing Effects

Saponins are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The mechanisms are multifaceted, involving the reduction of oxidative stress, modulation of neuroinflammation, and potentially affecting the processing of amyloid-beta peptide. Sarsasapogenin, the aglycone of many of these saponins, has been shown to improve memory. While direct studies on this compound are limited, the general neuroprotective properties of saponins from this plant suggest a promising area for future research.

4. Immunomodulatory Activity

In addition to anti-inflammatory effects, extracts from Anemarrhena asphodeloides can also enhance immune responses. Studies have shown that the extract can promote the proliferation of macrophages and splenocytes and increase phagocytic activity under normal conditions, suggesting a balancing role in immune function.

Mechanisms of Action

The pharmacological effects of this compound and related compounds are mediated by their interaction with complex cellular signaling pathways.

1. Induction of Apoptosis via the PI3K/Akt/mTOR Pathway

A primary anti-cancer mechanism of these saponins is the induction of apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and promotes cell survival. Saponins like Timosaponin-AIII inhibit the phosphorylation and activation of Akt. This leads to reduced inhibition of pro-apoptotic proteins (e.g., BAD) and decreased activation of pro-survival substrates, ultimately triggering the caspase cascade and programmed cell death.

2. Anti-Inflammatory Action via NF-κB Pathway Inhibition

The anti-inflammatory effects are largely attributed to the suppression of the NF-κB pathway. In response to inflammatory stimuli like LPS, NF-κB is typically activated and translocates to the nucleus to promote the transcription of pro-inflammatory genes. Anemarsaponin B has been shown to prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade prevents NF-κB activation and subsequent expression of iNOS, COX-2, and inflammatory cytokines.

3. Induction of Autophagy

Autophagy is a cellular degradation process that can be a double-edged sword in cancer therapy, sometimes promoting survival and other times contributing to cell death. Timosaponin A-III has been observed to induce autophagy in HeLa cancer cells, an event characterized by the conversion of the cytosolic protein LC3-I to the autophagosome-associated form, LC3-II. Interestingly, inhibiting this saponin-induced autophagy can potentiate apoptotic cell death, suggesting that in some contexts, autophagy acts as a protective mechanism against the compound's cytotoxic effects.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various steroidal saponins from Anemarrhena asphodeloides against human cancer cell lines. It is important to note that direct quantitative data for this compound is limited, and the data presented here is for structurally related compounds.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Anemarsaponin R | HepG2 (Liver) | MTT | IC₅₀ | 43.90 µM | |

| Timosaponin E1 | SGC7901 (Gastric) | MTT | IC₅₀ | 57.90 µM | |

| Sarsasapogenin | HepG2 (Liver) | MTT | IC₅₀ | 42.4 ± 1.0 µg/ml (for 48h) |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, SGC7901) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the saponin compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 490-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

-

2. Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

Electrophoresis: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB, LC3) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

3. Apoptosis Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining can be used to quantify apoptotic cells and analyze the cell cycle distribution.

-

Protocol:

-

Cell Preparation: Culture and treat cells with the saponin for the desired time.

-

Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, then store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A. Incubate in the dark for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the identification of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

-

Conclusion

This compound, along with other steroidal saponins from Anemarrhena asphodeloides, represents a class of natural products with significant therapeutic potential. Their ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, and potentially offer neuroprotection makes them valuable subjects for further investigation. While much of the detailed mechanistic work has been performed on related compounds like Timosaponin AIII and Anemarsaponin B, the shared structural backbone suggests that this compound likely possesses similar pharmacological properties. Future research should focus on isolating this compound in larger quantities to perform detailed in vitro and in vivo studies, elucidating its specific molecular targets, and evaluating its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anemarrhena asphodeloides Bunge and its constituent timosaponin‐AIII induce cell cycle arrest and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The apoptotic effect of sarsasapogenin from Anemarrhena asphodeloides on HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening the Biological Activity of Anemarsaponin E and Related Steroidal Saponins

An in-depth technical guide or whitepaper on the core.

Introduction

Anemarsaponin E belongs to the diverse class of steroidal saponins (B1172615) isolated from the rhizomes of Anemarrhena asphodeloides. This plant has been a cornerstone of traditional Chinese medicine for centuries, utilized for its anti-inflammatory, anti-diabetic, and neuroprotective properties.[1][2] Modern phytochemical research has identified a range of bioactive steroidal saponins, including various Anemarsaponins and Timosaponins, as the primary active constituents.[1][3] While extensive research exists for compounds like Anemarsaponin B and Timosaponin AIII, specific biological data for this compound is limited.

This technical guide provides a comprehensive framework for screening the biological activities of this compound. It draws upon the established mechanisms and experimental data from closely related, well-studied saponins from Anemarrhena asphodeloides to serve as a predictive and methodological blueprint for researchers, scientists, and drug development professionals. The guide focuses on three key areas of pharmacological interest: anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Activity

Steroidal saponins from Anemarrhena asphodeloides are potent inhibitors of the inflammatory cascade, primarily demonstrated in lipopolysaccharide (LPS)-stimulated macrophage models.[2] The primary mechanism involves the suppression of key pro-inflammatory signaling pathways.

Mechanism of Action

The anti-inflammatory effects are largely mediated through the negative regulation of the Toll-Like Receptor 4 (TLR4) signaling pathway. Upon stimulation by LPS, Anemarsaponin B has been shown to inhibit the activation of downstream targets, including the p38 Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. This inhibition prevents the nuclear translocation of NF-κB (p65 subunit) and subsequently downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Anemarsaponin E: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Abstract

Anemarsaponin E, a steroidal saponin (B1150181) of significant interest to the scientific community, is primarily sourced from the rhizome of Anemarrhena asphodeloides Bunge. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known and potential signaling pathways. Quantitative data is presented in a structured format for clear comparison. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Anemarrhena asphodeloides Bunge, commonly known as "Zhi Mu" in traditional Chinese medicine, is a perennial herb belonging to the Asparagaceae family. Its rhizome is a rich reservoir of various bioactive compounds, with steroidal saponins (B1172615) being a prominent class. These saponins, including this compound, are recognized for their diverse pharmacological activities, which encompass anti-inflammatory, neuroprotective, and potential anti-cancer properties. The complex structure and therapeutic potential of this compound have made it a subject of intensive research. This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its natural sourcing, isolation, and mechanisms of action.

Natural Sources and Quantitative Analysis

The primary and most well-documented natural source of this compound is the rhizome of Anemarrhena asphodeloides. While specific quantitative data for this compound is limited in publicly available literature, analysis of related saponins in the same plant provides valuable context for its potential concentration.

| Compound | Plant Source | Part Used | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Anemarsaponin BIII | Anemarrhena asphodeloides | Rhizome | 0.64 - 7.29 | UPLC-TQ/MS | [1] |

| Timosaponin AIII | Anemarrhena asphodeloides | Rhizome | 0.042 - 2.530 | UPLC-TQ/MS | [1] |

| Timosaponin BII | Anemarrhena asphodeloides | Rhizome | 22.1 - 50.4 | UPLC-TQ/MS | [1] |

| Sarsasapogenin | Anemarrhena asphodeloides | Rhizome | ~4.6 (from 1kg) | Not specified | [2] |

Note: The concentration of steroidal saponins in Anemarrhena asphodeloides can vary depending on factors such as the geographical origin, harvest time, and processing methods. The data for Anemarsaponin BIII, a structurally related saponin, suggests that the concentration of this compound is likely to be in a similar range.

Experimental Protocols

General Extraction and Isolation of Saponins from Anemarrhena asphodeloides

The following is a generalized protocol for the extraction and isolation of steroidal saponins, which can be adapted for the specific isolation of this compound.

3.1.1. Materials and Reagents

-

Dried rhizomes of Anemarrhena asphodeloides

-

Ethanol (B145695) (70-95%)

-

n-Butanol

-

Silica (B1680970) gel for column chromatography

-

Methanol

-

Chloroform

-

Water (deionized)

-

Standard reference compounds for comparison (if available)

3.1.2. Extraction Procedure

-

Powdering: The dried rhizomes are pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered rhizome is extracted with 70% ethanol at room temperature for an extended period (e.g., 7 days) or under reflux for a shorter duration. This step is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which is enriched with saponins, is collected and concentrated.

3.1.3. Isolation and Purification

-

Column Chromatography: The saponin-rich n-butanol fraction is subjected to column chromatography on a silica gel column.

-

Elution: The column is eluted with a gradient of chloroform-methanol-water. The polarity of the solvent system is gradually increased to separate the different saponins.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound, this compound.

-

Further Purification: Fractions containing this compound may require further purification using techniques such as preparative HPLC to achieve high purity.

Quantitative Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

3.2.1. Sample Preparation

-

A precisely weighed amount of the powdered rhizome or extract is sonicated in a suitable solvent (e.g., 70% methanol) to extract the saponins.

-

The mixture is centrifuged, and the supernatant is filtered through a 0.22 µm membrane filter before injection into the UPLC system.

3.2.2. UPLC-MS/MS Conditions (General Example)

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative or positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways of this compound are not yet fully elucidated, research on structurally similar saponins from Anemarrhena asphodeloides provides significant insights into its potential biological activities.

Anti-inflammatory Activity

Research on Anemarsaponin B, a closely related compound, has demonstrated potent anti-inflammatory effects. It is plausible that this compound shares similar mechanisms. The known anti-inflammatory signaling pathways for Anemarsaponin B involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Potential Anti-Cancer Activity

Many steroidal saponins exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. These can include the PI3K/Akt/mTOR pathway , the MAPK pathway , and the NF-κB pathway . Saponins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caption: Proposed apoptotic signaling pathways induced by this compound.

Potential Neuroprotective Effects

Saponins have been investigated for their neuroprotective properties, which are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities. Potential signaling pathways involved in the neuroprotective effects of saponins include the Nrf2/HO-1 pathway (antioxidant response), PI3K/Akt pathway (cell survival), and inhibition of neuroinflammation.

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound.

Caption: General experimental workflow for this compound.

Conclusion

This compound, a constituent of Anemarrhena asphodeloides rhizome, holds considerable promise as a bioactive compound with potential therapeutic applications. While specific data on its concentration and dedicated isolation protocols are still emerging, methodologies for related saponins provide a strong foundation for its study. The probable involvement of this compound in key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores its potential in modulating inflammatory, carcinogenic, and neurodegenerative processes. Further research is warranted to fully elucidate its specific mechanisms of action and to optimize its extraction and purification for potential drug development. This guide provides a comprehensive starting point for researchers embarking on the study of this fascinating natural product.

References

Anemarsaponin E: A Review of an Elusive Saponin

A notable scarcity of specific research on Anemarsaponin E necessitates a broader examination of related compounds from its source, the rhizomes of Anemarrhena asphodeloides. While literature dedicated solely to this compound is virtually nonexistent, valuable insights can be gleaned from studies on other saponins (B1172615) isolated from the same plant, particularly those with similar nomenclature such as Timosaponin E1.

This technical guide synthesizes the available scientific information on steroidal saponins from Anemarrhena asphodeloides, with a specific focus on the limited data available for compounds designated with "E," and places it within the context of the broader biological activities and mechanisms of this class of natural products. This paper is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this group of compounds.

Cytotoxic Activity of Related Saponins

While direct data for this compound is unavailable, a study on steroidal saponins from Anemarrhena asphodeloides provides cytotoxicity data for a closely named compound, Timosaponin E1. This provides the most relevant quantitative insight currently available.

Table 1: Cytotoxicity of Timosaponin E1 [1][2]

| Compound | Cell Line | IC50 (µM) |

| Timosaponin E1 | SGC7901 (Human gastric adenocarcinoma) | 57.90 |

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to evaluate Timosaponin E1, as described in the cited literature.

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

-

Cell Lines: SGC7901 (human gastric adenocarcinoma) cells.[1][2]

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Reagents:

-

Test compound (Timosaponin E1)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

-

Apparatus:

-

96-well plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. A control group receives medium with the solvent only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways Modulated by Anemarrhena asphodeloides Saponins

Specific signaling pathway studies for this compound or Timosaponin E1 are not available. However, research on other prominent saponins from the same plant, such as Timosaponin AIII, provides a framework for understanding the potential mechanisms of action for this class of compounds. The PI3K/Akt/mTOR and MAPK signaling pathways are commonly implicated in the anti-cancer effects of various saponins.

Potential Anti-Cancer Signaling Cascade

The diagram below illustrates a generalized signaling pathway that is often disrupted by steroidal saponins in cancer cells, leading to apoptosis and inhibition of proliferation.

References

Methodological & Application

Application Notes and Protocols: Extraction of Anemarsaponin E from Anemarrhena asphodeloides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Anemarsaponin E from the rhizomes of Anemarrhena asphodeloides. The methodologies outlined below are based on established principles of natural product chemistry and chromatographic separation.

Introduction

Anemarrhena asphodeloides is a perennial plant whose rhizomes are a rich source of bioactive steroidal saponins (B1172615).[1][2][3] Among these, this compound and its related compounds have garnered significant interest for their potential pharmacological activities.[2][3][4] This document details a comprehensive procedure for the extraction, purification, and quantification of this compound for research and drug development purposes.

Plant Material and Preparation

The primary source material for this compound extraction is the dried rhizome of Anemarrhena asphodeloides.

Protocol 1: Plant Material Preparation

-

Procurement: Obtain dried rhizomes of Anemarrhena asphodeloides from a reputable supplier.

-

Authentication: Verify the plant material's identity through macroscopic and microscopic examination, and optionally, through thin-layer chromatography (TLC) comparison with a certified reference sample.

-

Grinding: Pulverize the dried rhizomes into a coarse powder (approximately 40-60 mesh) using a laboratory mill. This increases the surface area for efficient solvent extraction.

-

Drying: Dry the powdered material in an oven at 60°C for 24 hours or until a constant weight is achieved to remove residual moisture.

-

Storage: Store the dried powder in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Extraction of Crude Saponins

Several methods can be employed for the initial extraction of saponins from the prepared plant material. Below are protocols for conventional solvent extraction and modern enhanced extraction techniques.

Conventional Solvent Extraction

This traditional method relies on the principle of solid-liquid extraction using appropriate solvents.

Protocol 2: Maceration Extraction

-

Solvent Selection: Use 70% ethanol (B145695) or 70% methanol (B129727) as the extraction solvent.[5]

-

Extraction:

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Re-extraction: Repeat the extraction process on the residue with a fresh batch of solvent to maximize the yield.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude alcoholic extract.[5]

Protocol 3: Soxhlet Extraction

-

Apparatus Setup: Set up a Soxhlet apparatus with a heating mantle, a round-bottom flask, the Soxhlet extractor containing a thimble with the powdered rhizome, and a condenser.

-

Extraction:

-

Place 100 g of the dried, powdered rhizome into a cellulose (B213188) thimble.

-

Add 1 L of 95% ethanol to the round-bottom flask.[6]

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

-

-

Concentration: After extraction, concentrate the ethanolic extract using a rotary evaporator to obtain the crude extract.

Modern Extraction Techniques

These methods offer advantages such as reduced extraction time and solvent consumption.

Protocol 4: Ultrasonic-Assisted Extraction (UAE)

-

Mixture Preparation: Mix the powdered rhizome with 70-80% ethanol in a solid-to-liquid ratio of 1:10 (w/v).[1]

-

Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Parameter Control: Set the ultrasonic power to 200-400 W, frequency to 20-40 kHz, temperature to 40-60°C, and extraction time to 20-40 minutes.[1]

-

Post-Extraction: Filter the extract and concentrate it as described in the conventional methods.

Protocol 5: Microwave-Assisted Extraction (MAE)

-

Mixture Preparation: Place the powdered rhizome and the chosen solvent in a microwave-safe extraction vessel.

-

Microwave Irradiation: Set the microwave power to 400-800 W and the extraction time to 5-15 minutes.[1]

-

Post-Extraction: After cooling, filter the extract and proceed with concentration.

Table 1: Comparison of Extraction Parameters

| Parameter | Maceration | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Solvent | 70% Methanol/Ethanol | 95% Ethanol | 70-80% Ethanol | User-defined |

| Solid-to-Liquid Ratio | 1:10 (w/v) | 1:10 (w/v) | 1:10 (w/v) | User-defined |

| Temperature | Room Temperature | Boiling point of solvent | 40-60°C | User-defined |

| Extraction Time | 7 days | 6-8 hours | 20-40 minutes | 5-15 minutes |

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound.

Liquid-Liquid Partitioning

This step aims to enrich the saponin (B1150181) content by removing non-polar and highly polar impurities.

Protocol 6: n-Butanol Fractionation

-

Suspension: Suspend the concentrated crude alcoholic extract in water.

-

Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with an equal volume of n-butanol.[5]

-

Collection: Collect the n-butanol fractions, which will contain the saponins.

-

Concentration: Combine the n-butanol fractions and concentrate them to dryness under reduced pressure to yield a saponin-enriched fraction.[5]

Macroporous Resin Column Chromatography

This technique separates compounds based on their polarity and molecular size.

Protocol 7: Column Chromatography

-

Resin Preparation: Swell and pack a column with a suitable macroporous resin (e.g., D101, HP-20) according to the manufacturer's instructions.

-

Sample Loading: Dissolve the saponin-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).[6]

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing the target saponins (typically eluting in the higher ethanol concentrations) and concentrate them.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to obtain high-purity this compound.

Protocol 8: Preparative HPLC

-

System: Use a preparative HPLC system equipped with a C18 column.[7][8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is commonly used. The exact gradient profile should be optimized based on analytical HPLC results.[8]

-

Sample Injection: Dissolve the partially purified saponin fraction in the mobile phase and inject it onto the column.

-

Fraction Collection: Collect the peaks corresponding to this compound based on retention time, which should be predetermined using an analytical standard.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Table 2: Summary of Purification Steps and Expected Outcomes

| Purification Step | Principle | Input Material | Output Material |

| Liquid-Liquid Partitioning | Differential solubility | Crude Alcoholic Extract | Saponin-Enriched Fraction |

| Macroporous Resin Chromatography | Adsorption/Desorption | Saponin-Enriched Fraction | Partially Purified Saponin Fractions |

| Preparative HPLC | Reverse-phase chromatography | Partially Purified Saponin Fractions | High-Purity this compound |

Experimental Workflows and Signaling Pathways

Extraction and Purification Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Anemarsaponin E by High-Performance Liquid Chromatography (HPLC)

Abstract